Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester
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Overview
Description
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include an imidazo[2,1-b]thiazole core, making it a valuable scaffold for the development of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea, acetone, and α-bromoacetophenone . The reaction proceeds through a series of steps, including N-deprotection, oxidative aminocarbonylation, and intramolecular conjugate addition, leading to the formation of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and as a potential treatment for tuberculosis.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamide: Known for its anti-tuberculosis activity.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Explored for their antimycobacterial and anticancer properties.
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole: Used in the synthesis of phosphorescent iridium complexes for OLEDs.
Uniqueness
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester stands out due to its versatile chemical reactivity and broad range of applications in medicinal chemistry and material science. Its unique structural features allow for the development of various derivatives with enhanced biological activities .
Properties
CAS No. |
890092-76-9 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
methyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-9-12(13(17)18-2)19-14-15-11(8-16(9)14)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
HEBWVPAIVMVXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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